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4H-thiochromeno[3,4-d][1,2]oxazole

Cat. No.: B2870231
CAS No.: 22362-53-4
M. Wt: 189.23
InChI Key: WFUBBGWFNNZXRY-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Ring Systems in Advanced Organic Chemistry

Fused heterocyclic systems, which are complex ring structures where two or more rings share one or more atoms, are of paramount importance in organic chemistry. fiveable.me Their significance stems from their distinctive chemical properties and a wide array of biological activities, often positioning them as crucial components in natural products and pharmaceutical agents. fiveable.meairo.co.in The incorporation of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within these fused rings enhances their reactivity and provides diverse opportunities for functionalization. fiveable.mersc.org This versatility makes them invaluable building blocks in the strategic synthesis of complex molecules. fiveable.meairo.co.in The unique structural characteristics of fused heterocycles allow for specific interactions with biological targets, which can enhance the efficacy and selectivity of drugs. fiveable.me Consequently, the synthesis and modification of these systems are a major focus in medicinal chemistry, aiming to develop new therapeutic agents with improved properties. fiveable.meairo.co.in

Overview of Oxazole (B20620) Chemistry and its Aromaticity

Oxazole is the parent compound for a large class of five-membered heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom separated by a carbon. wikipedia.org While considered aromatic, oxazoles exhibit lower aromaticity compared to their sulfur-containing counterparts, thiazoles. wikipedia.orgacs.org This reduced aromaticity contributes to a higher dienic character and influences their reactivity. taylorandfrancis.com

Oxazoles are weakly basic, with a pKa of 0.8 for their conjugate acid, making them significantly less basic than imidazoles. wikipedia.org They are, however, thermally stable compounds. taylorandfrancis.com From a reactivity standpoint, oxazoles are highly reactive towards both electrophiles and nucleophiles. numberanalytics.com Electrophilic aromatic substitution typically occurs at the C5 position, especially when electron-donating groups are present. wikipedia.org Conversely, nucleophilic aromatic substitution is favored at the C2 position, particularly if a good leaving group is attached. wikipedia.orgcutm.ac.in Oxazoles can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where they act as dienes, providing a pathway to synthesize pyridine (B92270) derivatives. wikipedia.orgcutm.ac.in

Contextualization of the Thiochromene Moiety within Heterocyclic Architectures

Thiochromenes and their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-HIV, antioxidant, and antimicrobial properties. rsc.orgrsc.org The synthesis of thiochromenes can be achieved through various methods, including Michael addition, cycloaddition, ring-opening, coupling, and cyclization reactions. rsc.orgrsc.org The development of stereoselective synthetic strategies has further expanded the structural diversity and applicability of thiochromene-based compounds in medicinal chemistry. researchgate.net

Rationale for Dedicated Research on the 4H-Thiochromeno[3,4-d]rsc.orgfiveable.meoxazole Scaffold

The dedicated research on the 4H-thiochromeno[3,4-d] rsc.orgfiveable.meoxazole scaffold is driven by the potential for synergistic effects arising from the fusion of the thiochromene and oxazole rings. This unique combination of two distinct heterocyclic systems is anticipated to yield novel compounds with unique physicochemical properties and biological activities.

Derivatives of this scaffold, such as N-(4-acetylphenyl)-4H-thiochromeno[3,4-d] rsc.orgfiveable.meoxazole-3-carboxamide and N-(5-chloro-2,4-dimethoxyphenyl)-4H-thiochromeno[3,4-d] rsc.orgfiveable.meoxazole-3-carboxamide, have been synthesized and are being investigated for their potential biological applications. ontosight.aiontosight.ai While specific biological activities for the parent compound are not yet extensively documented, related structures have shown promise in areas like anti-inflammatory, antimicrobial, and anticancer research. ontosight.ai The exploration of this scaffold opens avenues for the development of new therapeutic agents and functional materials.

Scope and Hierarchical Organization of the Research Outline

This article provides a focused examination of the chemical compound 4H-thiochromeno[3,4-d] rsc.orgfiveable.meoxazole . The content is structured to first introduce the broader context of fused heterocyclic systems, followed by a detailed look at the individual chemistries of the oxazole and thiochromene moieties. The rationale for the specific investigation of the fused 4H-thiochromeno[3,4-d] rsc.orgfiveable.meoxazole system is then presented, leading into a discussion of its synthesis, structural characterization, and potential areas of application. This hierarchical approach aims to provide a comprehensive and scientifically rigorous overview of the current understanding of this promising heterocyclic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NOS B2870231 4H-thiochromeno[3,4-d][1,2]oxazole CAS No. 22362-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-thiochromeno[3,4-d][1,2]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUBBGWFNNZXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Intrinsic Reactivity of 4h Thiochromeno 3,4 D 1 2 Oxazole

Detailed Mechanistic Pathways for Oxazole (B20620) Ring Formation within the Fused Framework

The construction of the isoxazole (B147169) ring onto the thiochromene backbone is a key synthetic step. While specific literature on the synthesis of 4H-thiochromeno[3,4-d] Current time information in Bangalore, IN.wikipedia.orgoxazole is not extensively detailed in readily available literature, the formation of isoxazole rings, in general, provides a foundational understanding of the potential mechanistic pathways.

Nucleophilic Attack and Subsequent Intramolecular Cyclization Mechanisms

A plausible and common strategy for the formation of isoxazole rings involves the reaction of a hydroxylamine (B1172632) with a β-dicarbonyl compound or its equivalent. In the context of the thiochromene scaffold, a likely precursor would be a 3-acyl-4-hydroxythiochromene or a related derivative. The mechanism would proceed through an initial nucleophilic attack of the hydroxylamine on one of the carbonyl groups. This is followed by an intramolecular cyclization, where the newly formed hydroxyl group attacks the second carbonyl. Subsequent dehydration of the resulting cyclic hemiaminal would then lead to the formation of the aromatic isoxazole ring. The regioselectivity of the initial attack and the cyclization would be governed by the electronic and steric nature of the substituents on the thiochromene and acyl groups.

1,3-Dipolar Cycloaddition Mechanisms in Related Oxazole Syntheses

A powerful and widely used method for the synthesis of five-membered heterocycles, including isoxazoles, is the 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. wikipedia.org For the synthesis of an isoxazole ring, a common 1,3-dipole is a nitrile oxide. In the context of forming a 4H-thiochromeno[3,4-d] Current time information in Bangalore, IN.wikipedia.orgoxazole system, a potential strategy would involve the reaction of a nitrile oxide with an appropriately substituted thiochromene derivative containing a double bond that can act as a dipolarophile.

The mechanism of this reaction is generally considered to be a concerted pericyclic process, where the new carbon-carbon and carbon-oxygen bonds are formed in a single transition state. wikipedia.org The regioselectivity of the cycloaddition, which would determine the orientation of the isoxazole ring relative to the thiochromene framework, is controlled by the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the thiochromene dipolarophile. wikipedia.org This method offers a high degree of control over the stereochemistry and regiochemistry of the product, making it a valuable tool in heterocyclic synthesis. wikipedia.orgfrontiersin.org

Intramolecular Rearrangements and Their Energetics

While specific studies on the intramolecular rearrangements of 4H-thiochromeno[3,4-d] Current time information in Bangalore, IN.wikipedia.orgoxazole are not prominent in the literature, isoxazole rings, in general, can undergo various rearrangements, often induced by heat or light. One of the most well-known is the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyl-oxazoles to isomeric oxazoles. Given the fused nature of the thiochromeno[3,4-d] Current time information in Bangalore, IN.wikipedia.orgoxazole system, any such rearrangement would likely involve a high-energy transition state due to the inherent ring strain of the fused polycyclic structure. Computational studies would be invaluable in predicting the energetic barriers and the feasibility of potential rearrangement pathways for this specific heterocyclic system.

Electrophilic and Nucleophilic Transformations of the Oxazole Moiety within the Fused System

The reactivity of the 4H-thiochromeno[3,4-d] Current time information in Bangalore, IN.wikipedia.orgoxazole system will be a composite of the individual reactivities of the thiochromene and isoxazole rings, as well as the electronic interplay between them.

Electrophilic Aromatic Substitution Patterns on the Oxazole Ring (e.g., C5-Substitution)

The isoxazole ring is generally considered to be an electron-deficient aromatic system, making it susceptible to nucleophilic attack rather than electrophilic substitution. However, electrophilic substitution can occur under forcing conditions or with highly activated substrates. Within the isoxazole ring, the C4 position is typically the most electron-rich and thus the most likely site for electrophilic attack. However, the fusion to the thiochromene ring in 4H-thiochromeno[3,4-d] Current time information in Bangalore, IN.wikipedia.orgoxazole will significantly influence the electron distribution.

The position equivalent to C5 in a standalone isoxazole is part of the fusion in this system. Therefore, direct electrophilic substitution on this atom is not feasible. The most likely positions for electrophilic attack on the isoxazole moiety would be the available carbon atom, which is at the 3a-position, although this would disrupt the aromaticity of the thiochromene ring. More likely, electrophilic substitution would occur on the thiochromene ring itself, with the position of substitution being directed by the combined electronic effects of the fused isoxazole ring and any other substituents present on the thiochromene framework. Detailed computational analysis of the electron density distribution in the 4H-thiochromeno[3,4-d] Current time information in Bangalore, IN.wikipedia.orgoxazole molecule would be necessary to predict the most probable sites for electrophilic attack.

Nucleophilic Substitution Reactions and Ring Cleavage Tendencies

The reactivity of the 4H-thiochromeno[3,4-d] researchgate.netresearchgate.netoxazole system is significantly influenced by the stability of the fused isoxazole ring. Studies on analogous chromeno[3,4-d]isoxazole systems provide critical insights into these tendencies. The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine serves as a key example, proceeding through a nucleophilic 1,4-addition of the hydroxylamine to the chromone's α,β-unsaturated ketone system. This is followed by the opening of the pyrone ring and subsequent cyclization to form the 4-hydroxy-4H-chromeno[3,4-d]isoxazole derivative. researchgate.net

This reaction pathway highlights the susceptibility of the chromone (B188151) part of the fused system to nucleophilic attack. The stability of the resulting isoxazole ring is tenuous and highly dependent on the reaction conditions. For instance, treatment of 4-(polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ols with trifluoroacetic acid instigates the cleavage of the isoxazole ring. researchgate.net This acid-catalyzed ring-opening yields 3-cyano-2-(polyfluoroalkyl)chromones, demonstrating a clear pathway for the cleavage of the N-O bond of the isoxazole under acidic conditions. researchgate.net

This ring cleavage can be considered a retro-cycloaddition or a more complex fragmentation, driven by the formation of a more stable chromone system. The tendency for the isoxazole ring to open illustrates its role as a potential masked functional group, which can be revealed under specific chemical triggers.

PrecursorReagentProduct of Ring CleavageConditionsReference
4-(Polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-olsTrifluoroacetic Acid (TFA)3-Cyano-2-(polyfluoroalkyl)chromonesNot specified researchgate.net
3-RFC(NOH)-chromonesHeat in DMSO3-RF-4-salicyloylisoxazolesNot specified researchgate.net

This table illustrates ring cleavage reactions in analogous chromeno-isoxazole systems.

Pericyclic Reactions Involving the Oxazole Ring (e.g., Diels-Alder Cycloadditions)

The oxazole ring is known to participate as a diene component in Diels-Alder reactions, a powerful tool for constructing six-membered rings. researchgate.netsynarchive.com This reactivity is a key feature of the oxazole heterocycle and is expected to be a significant aspect of the chemistry of 4H-thiochromeno[3,4-d] researchgate.netresearchgate.netoxazole. The oxazole ring functions as an electron-deficient azadiene, making it suitable for inverse electron demand Diels-Alder reactions. clockss.org

In the context of the 4H-thiochromeno[3,4-d] researchgate.netresearchgate.netoxazole system, the fused thiochromene ring would act as a large substituent on the oxazole (diene). The reaction would typically involve a dienophile, such as an alkene or alkyne, adding across the C=N-C=C system of the oxazole.

Reaction with Alkynes: The cycloaddition with an alkyne dienophile would initially form a bicyclic adduct. This adduct is often unstable and undergoes a retro-Diels-Alder reaction, eliminating a nitrile (e.g., R-CN) to yield a furan (B31954) ring. arkat-usa.org In the case of 4H-thiochromeno[3,4-d] researchgate.netresearchgate.netoxazole, this would lead to the formation of a thiochromeno-fused furan derivative.

Reaction with Alkenes: When an alkene is used as the dienophile, the initial cycloadduct is a dihydropyridine (B1217469) derivative. This adduct can subsequently eliminate a molecule of water (or a related small molecule) to aromatize, yielding a substituted pyridine (B92270) ring. arkat-usa.org For the target molecule, this would result in a thiochromeno-fused pyridine system.

The efficiency and outcome of these pericyclic reactions are highly dependent on the nature of the substituents on both the oxazole and the dienophile, as well as the reaction conditions (thermal, photochemical, or Lewis-acid catalyzed). arkat-usa.org

Diene SystemDienophileIntermediate AdductFinal Product TypeReference
OxazoleAlkyneBicyclic adduct with oxygen and nitrogen bridgesFuran arkat-usa.org
OxazoleAlkeneDihydropyridine derivativePyridine arkat-usa.org

This table outlines the general outcomes of Diels-Alder reactions involving an oxazole ring.

Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

Selectivity is a crucial aspect of the synthetic chemistry of complex heterocyclic systems like 4H-thiochromeno[3,4-d] researchgate.netresearchgate.netoxazole.

Chemoselectivity: In reactions involving multiple functional groups, chemoselectivity determines which group reacts. For instance, in the synthesis of the related chromeno[3,4-d]isoxazole system, the initial nucleophilic attack occurs at the β-carbon of the α,β-unsaturated ketone of the chromone, rather than at the carbonyl carbon itself. researchgate.net Furthermore, oximation of 3-(polyfluoroacyl)chromones with hydroxylamine hydrochloride can occur selectively at different carbonyl groups depending on the conditions, leading to different isomeric products. researchgate.net

Regioselectivity: Regioselectivity dictates the orientation of the addition or substitution. In the Diels-Alder reactions of substituted oxazoles, the regioselectivity is generally predictable. For reactions with alkenes, the more electronegative substituent on the dienophile typically ends up at the position corresponding to C-4 of the resulting pyridine ring. clockss.org However, terminal olefins with electron-releasing groups can show the opposite regiochemistry. clockss.org

Stereoselectivity: Stereoselectivity concerns the spatial arrangement of the atoms in the product. Diels-Alder reactions are known for their high stereospecificity, typically proceeding via a suprafacial addition of both the diene and the dienophile, retaining the stereochemistry of the reactants in the product. synarchive.com In the synthesis of related polycyclic systems via domino reactions, high regio- and stereoselectivity are often observed. researchgate.netnih.gov

The development of synthetic routes to derivatives of 4H-thiochromeno[3,4-d] researchgate.netresearchgate.netoxazole would need to carefully control these selectivity aspects to achieve the desired target molecules. The use of specific catalysts, solvents, and reaction conditions would be paramount in guiding the chemo-, regio-, and stereochemical outcomes of the transformations.

Computational Chemistry and Theoretical Investigations of 4h Thiochromeno 3,4 D 1 2 Oxazole

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the properties of molecular systems. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for the investigation of medium to large-sized organic molecules. DFT calculations can provide valuable information about the ground-state electronic structure and properties of 4H-thiochromeno[3,4-d] irjweb.comchemsrc.comoxazole (B20620). irjweb.com

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), the geometry of 4H-thiochromeno[3,4-d] irjweb.comchemsrc.comoxazole can be optimized to find the lowest energy conformation. irjweb.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. Conformational analysis can also be performed to identify different stable isomers and their relative energies, providing insight into the molecule's flexibility and preferred shapes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy band gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For 4H-thiochromeno[3,4-d] irjweb.comchemsrc.comoxazole, DFT calculations can predict the energies of these orbitals and visualize their spatial distribution, highlighting the regions of the molecule most likely to be involved in chemical reactions.

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of 4H-thiochromeno[3,4-d] irjweb.comchemsrc.comoxazole. These descriptors, derived from conceptual DFT, provide a framework for predicting and understanding chemical behavior. irjweb.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

These calculated descriptors for 4H-thiochromeno[3,4-d] irjweb.comchemsrc.comoxazole would offer a quantitative measure of its reactivity, stability, and potential interactions with other chemical species.

Table 1: Hypothetical DFT-Calculated Chemical Reactivity Descriptors for 4H-Thiochromeno[3,4-d] irjweb.comchemsrc.comoxazole

DescriptorSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO--1.2 eV
Energy Band GapΔEELUMO - EHOMO5.3 eV
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.85 eV
Global Chemical Hardnessη(ELUMO - EHOMO) / 22.65 eV
Electrophilicity Indexωμ² / (2η)2.79 eV

Note: The values in this table are illustrative and represent plausible outcomes of a DFT calculation for a molecule of this type.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide insights into the static properties of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape over time. nih.gov An MD simulation would model the movements of the atoms in 4H-thiochromeno[3,4-d] irjweb.comchemsrc.comoxazole by solving Newton's equations of motion. This allows for the investigation of how the molecule behaves in a more realistic environment, such as in a solvent, and at different temperatures. biorxiv.org

By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), a trajectory of its atomic positions is generated. Analysis of this trajectory can reveal the accessible conformations of the molecule, the transitions between them, and the flexibility of different parts of the structure. This information is particularly valuable for understanding how the molecule might interact with biological targets, as conformational changes are often crucial for binding. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can be employed to predict the 1H, 13C, and 15N NMR chemical shifts of 4H-thiochromeno[3,4-d] irjweb.comchemsrc.comoxazole. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com The accuracy of these predictions has significantly improved, often providing results that are in good agreement with experimental data. rsc.org

The process typically involves first optimizing the geometry of the molecule and then performing the NMR calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). These predicted spectra can aid in the assignment of experimental NMR signals, help to distinguish between possible isomers, and provide confidence in the structural characterization of the synthesized molecule.

Table 2: Hypothetical Predicted NMR Chemical Shifts for 4H-Thiochromeno[3,4-d] irjweb.comchemsrc.comoxazole

Atom TypePredicted Chemical Shift Range (ppm)
1H7.0 - 8.5 (aromatic protons), 4.0 - 5.0 (aliphatic protons)
13C110 - 160 (aromatic carbons), 30 - 50 (aliphatic carbon)
15N250 - 350

Note: These chemical shift ranges are hypothetical and serve as an illustration of the type of data that would be generated from NMR prediction calculations.

Prediction of Vibrational Frequencies (IR Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and elucidating the structure of molecules based on their vibrational modes. researchgate.net Theoretical calculations, particularly using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can predict the vibrational frequencies of a molecule with a high degree of accuracy. dergipark.org.tr For 4H-thiochromeno[3,4-d] nih.govbohrium.comoxazole, a theoretical IR spectrum can be computed to anticipate its key absorption bands.

The predicted vibrational frequencies for 4H-thiochromeno[3,4-d] nih.govbohrium.comoxazole would arise from the distinct vibrations of its constituent parts: the thiochromene core, the isoxazole (B147169) ring, and the fused aromatic system. Based on computational studies of related thiochromenes and isoxazoles, the following characteristic vibrational modes are expected. nih.govresearchgate.net

Predicted IR Spectral Data for 4H-Thiochromeno[3,4-d] nih.govbohrium.comoxazole

Predicted Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group/Moiety
3100-3000C-H stretchingAromatic (Benzene ring)
1620-1580C=N stretchingIsoxazole ring
1550-1450C=C stretchingAromatic and heterocyclic rings
1400-1300C-H in-plane bendingAromatic/Heterocyclic
1250-1150C-O stretchingIsoxazole ring
900-800C-H out-of-plane bendingAromatic ring substitution pattern
750-650C-S stretchingThiochromene ring

These predicted frequencies are derived from the analysis of similar heterocyclic systems. For instance, the C=N stretching frequency is a characteristic feature of the isoxazole ring, while the C-S stretching vibration is indicative of the thioether linkage in the thiochromene part. The aromatic C-H and C=C stretching vibrations are expected in their typical ranges. It is important to note that the fusion of the rings can lead to shifts in these frequencies due to electronic and steric interactions between the different parts of the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is an invaluable tool for exploring the potential reactivity and synthetic accessibility of a molecule. By mapping the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathways, characterize the transition states, and predict the feasibility of a synthetic route. For 4H-thiochromeno[3,4-d] nih.govbohrium.comoxazole, several reaction pathways could be envisaged for its synthesis or further functionalization.

One plausible synthetic approach could involve a cycloaddition reaction. For example, the synthesis of related isoxazole-fused heterocycles has been achieved through 1,3-dipolar cycloadditions. dergipark.org.tr Reaction pathway modeling for such a process would involve:

Identification of Reactants: A suitable thiochromene derivative with a reactive site and a nitrile oxide precursor.

Transition State Searching: Using computational methods to locate the transition state structure for the cycloaddition reaction. The energy barrier of this transition state determines the reaction rate.

Recent research on thiochromenes highlights their synthesis via transition metal-catalyzed reactions, cyclization of alkynyl thiols, and hetero-Diels-Alder reactions. rsc.orgresearchgate.net Modeling these pathways for the specific case of 4H-thiochromeno[3,4-d] nih.govbohrium.comoxazole could reveal the most efficient synthetic strategies. For instance, a hetero-Diels-Alder reaction pathway could be computationally modeled to assess its viability. rsc.org

Furthermore, the reactivity of the synthesized 4H-thiochromeno[3,4-d] nih.govbohrium.comoxazole could be explored. For example, electrophilic aromatic substitution on the benzene (B151609) ring or reactions involving the isoxazole moiety could be modeled to predict regioselectivity and reaction outcomes.

Structure-Energy Relationship Studies for Stability and Reactivity

The stability and reactivity of a molecule are intrinsically linked to its electronic structure. Computational methods provide a suite of tools to analyze these properties, including Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For 4H-thiochromeno[3,4-d] nih.govbohrium.comoxazole, DFT calculations would likely show that the HOMO is distributed over the electron-rich thiochromene and benzene portions of the molecule, while the LUMO may be more localized on the electron-withdrawing isoxazole ring.

Predicted Electronic Properties of 4H-Thiochromeno[3,4-d] nih.govbohrium.comoxazole

ParameterPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity

These values are illustrative and based on typical ranges for similar heterocyclic systems.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In 4H-thiochromeno[3,4-d] nih.govbohrium.comoxazole, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the sulfur atom, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. The aromatic protons would exhibit a more positive potential.

These computational analyses of the structure-energy relationship provide a foundational understanding of the stability and potential reactivity of 4H-thiochromeno[3,4-d] nih.govbohrium.comoxazole, guiding future experimental studies on its synthesis and chemical behavior. The insights gained from such theoretical investigations are crucial for the rational design of new functional materials and bioactive compounds based on this novel heterocyclic scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete structural determination of 4H-thiochromeno[3,4-d] bldpharm.comchemsrc.comoxazole (B20620) would heavily rely on a suite of high-resolution NMR techniques.

Detailed Analysis of ¹H NMR Chemical Shifts, Coupling Constants, and Multiplicities for the Fused System

A hypothetical ¹H NMR spectrum would be crucial for identifying the number of unique protons and their electronic environments. The aromatic protons on the thiochromene ring would likely appear in the downfield region, with their specific chemical shifts and coupling constants providing information about their relative positions. The protons on the 4H-thiochromene and oxazole rings would have characteristic shifts influenced by the adjacent sulfur, oxygen, and nitrogen atoms.

Comprehensive ¹³C NMR Investigations of Ring and Substituent Carbons

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of distinct carbon environments. The chemical shifts would differentiate between the carbons of the benzene (B151609) ring, the thiochromene moiety, and the oxazole ring. Quaternary carbons, such as those at the ring junctions, would also be identified.

Application of ¹⁵N NMR for Nitrogen Atom Characterization within the Oxazole Ring

¹⁵N NMR spectroscopy, though less common, would offer direct insight into the electronic environment of the nitrogen atom within the 1,2-oxazole ring. The chemical shift of the nitrogen would be indicative of its hybridization and involvement in the aromatic system.

Utilization of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting adjacent protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to determine the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would be essential for confirming the elemental composition of 4H-thiochromeno[3,4-d] bldpharm.comchemsrc.comoxazole. By providing a highly accurate mass measurement, the molecular formula C₁₀H₇NOS could be unequivocally verified.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. The molecule would be expected to break in a predictable manner upon ionization, with the resulting fragment ions corresponding to stable substructures of the parent molecule. Analysis of these fragments would help to confirm the connectivity of the fused ring system. For instance, the fragmentation of related oxadiazole and thiazole (B1198619) structures has been studied to understand their rearrangement and decomposition pathways under electron ionization. nih.gov

While the framework for a thorough spectroscopic characterization of 4H-thiochromeno[3,4-d] bldpharm.comchemsrc.comoxazole is well-defined by standard analytical chemistry practices, the absence of published experimental data for this specific compound makes it impossible to provide a detailed and accurate analysis at this time. Further research and publication of its synthesis and characterization are required to populate these analytical categories with factual data.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Ring Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups and characterizing the structural framework of molecules. In the context of 4H-thiochromeno[3,4-d] mdpi.comraco.catoxazole and its analogues, IR spectroscopy provides crucial evidence for the presence of key bonds and the vibrations of the fused heterocyclic rings. The analysis of the IR spectrum allows for the confirmation of the successful synthesis of the target scaffold by identifying characteristic absorption bands.

The structure of these compounds is confirmed by analyzing specific regions of the IR spectrum. For instance, in a closely related compound, 3-(4-chlorophenyl)-4-(4-nitrophenyl)isothiochromeno[3,4-e] mdpi.comraco.catoxazine, characteristic IR absorption bands were observed that confirm the core structure. researchgate.net The band at 1478 cm⁻¹ is attributed to the C=N stretching vibration of the oxazole ring, a key indicator of the heterocyclic system. researchgate.net The C=C stretching vibrations within the aromatic and heterocyclic rings typically appear in the 1600-1540 cm⁻¹ region. researchgate.net

Furthermore, the presence of the thiochromene moiety is confirmed by vibrations associated with the C-S bond, although these can sometimes be weak and appear in the fingerprint region (below 1500 cm⁻¹). The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the 4H-methylene group would appear just below 3000 cm⁻¹. researchgate.net

Detailed research findings for analogous heterocyclic systems provide a reference for the expected vibrational frequencies in 4H-thiochromeno[3,4-d] mdpi.comraco.catoxazole.

Table 1: Characteristic IR Absorption Bands for Thiochromeno-oxazole and Related Structures

Functional Group / Vibration Expected Wavenumber (cm⁻¹) Source Reference
Aromatic C-H Stretch 3150 - 3000 researchgate.net
Aliphatic C-H Stretch (CH₂) 2990 - 2920 researchgate.netmdpi.com
C=N Stretch (Oxazole Ring) 1500 - 1470 researchgate.net
C=C Stretch (Aromatic/Heterocyclic) 1610 - 1540 mdpi.comresearchgate.net
C-O Stretch (Oxazole Ring) 1270 - 1200 acs.org
C-S Stretch (Thiochromene Ring) 750 - 600 General IR Tables

Note: This table is interactive. Users can sort data by column.

Electronic Absorption (UV/Vis) and Fluorescence Emission Spectroscopy for Polyheterocyclic Derivatives

Electronic spectroscopy, encompassing UV/Vis absorption and fluorescence emission, provides significant insights into the electronic structure and photophysical properties of polyheterocyclic derivatives of 4H-thiochromeno[3,4-d] mdpi.comraco.catoxazole. These properties are dictated by the extent of π-conjugation within the molecule, the nature of the heteroatoms, and the influence of various substituents.

The UV/Vis absorption spectra of these compounds are characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The extensive π-system resulting from the fusion of the thiochromene and oxazole rings, often extended by aromatic substituents, leads to absorption in the UV and sometimes the visible region. For example, many 1,3-oxazole derivatives exhibit an absorption band at longer wavelengths (e.g., 331-337 nm) due to the extended π-electron conjugation provided by the oxazole chromophore. mdpi.com

In a study on N-arylnaphtho[2,3-d]oxazol-2-amines, which serve as comparable polyheterocyclic systems, the compounds displayed absorption maxima (λabs) around 330 nm. mdpi.com The position of this maximum was not significantly affected by substituents on the N-phenyl ring. mdpi.com However, tetracyclic analogues showed absorption at longer wavelengths, indicating that the extent of the fused aromatic system directly influences the energy of the electronic transitions. mdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many polyheterocyclic aromatic compounds are fluorescent, and their emission properties are highly sensitive to their structure and environment. For N-arylnaphtho[2,3-d]oxazol-2-amines, fluorescence emission maxima (λem) were observed in the range of 339 to 357 nm. mdpi.com Interestingly, the emission wavelength was red-shifted as the electron-donating ability of the substituents on the N-phenyl ring increased. mdpi.com This demonstrates the potential to tune the emission color of these derivatives through synthetic modification. The fluorescence quantum yields (ΦF), which measure the efficiency of the fluorescence process, were reported to be in the range of 14–27% for related tetracyclic oxazoles. mdpi.com

The following table summarizes the photophysical properties of representative polyheterocyclic oxazole derivatives, illustrating the typical ranges for absorption and emission characteristics.

Table 2: Photophysical Data for Polyheterocyclic Oxazole Derivatives in Chloroform

Compound Type Substituent (R) λabs (nm) λem (nm) Quantum Yield (ΦF) Source Reference
Naphtho[2,3-d]oxazole -H 329 339 - mdpi.com
Naphtho[2,3-d]oxazole -OCH₃ 330 345 - mdpi.com
Naphtho[2,3-d]oxazole -N(CH₃)₂ 332 357 - mdpi.com
Anthra[2,3-d]oxazole -H 389 409, 431 0.14 mdpi.com
Anthra[2,3-d]oxazole -OCH₃ 390 410, 432 0.27 mdpi.com

Note: This table is interactive. Users can sort data by column.

These studies highlight that the fusion of multiple rings and the introduction of various functional groups provide a powerful strategy for developing novel fluorescent materials with tailored absorption and emission profiles based on the thiochromeno-oxazole scaffold.

Structural Modifications and Derivatization Strategies of the 4h Thiochromeno 3,4 D 1 2 Oxazole Scaffold for Advanced Chemical Exploration

Functionalization at Various Positions of the Oxazole (B20620) Ring

Electrophilic substitution reactions on oxazoles typically occur at the C5 position. semanticscholar.org For the 4H-thiochromeno[3,4-d] nih.govsemanticscholar.orgoxazole scaffold, this would correspond to the carbon atom adjacent to the sulfur-bearing ring. The presence of electron-donating groups on the thiochromene moiety would likely enhance the reactivity of the oxazole ring towards electrophiles.

Nucleophilic substitution is also a viable strategy, particularly when a leaving group, such as a halogen, is present on the oxazole ring. The order of reactivity for halogen substitution in oxazoles is generally C2 > C4 > C5. semanticscholar.org This suggests that a 3-halo-4H-thiochromeno[3,4-d] nih.govsemanticscholar.orgoxazole derivative would be a versatile intermediate for introducing various nucleophiles at the 3-position.

Furthermore, the oxazole ring can participate as a diene in Diels-Alder reactions, which provides a pathway to more complex, fused-ring systems. researchgate.net Reaction with a dienophile could lead to the formation of a pyridine (B92270) ring fused to the thiochromene core. semanticscholar.orgresearchgate.net

Substituent Effects on the Thiochromene Moiety and its Influence on the Fused System

Modifications to the thiochromene portion of the 4H-thiochromeno[3,4-d] nih.govsemanticscholar.orgoxazole scaffold can have a profound impact on the electronic properties and reactivity of the entire fused system. The introduction of electron-withdrawing or electron-donating groups on the benzo portion of the thiochromene ring can modulate the electron density across the molecule. nih.gov

For instance, the presence of electron-withdrawing groups, such as nitro or cyano groups, would be expected to decrease the electron density of the thiochromene ring, potentially influencing the reactivity of the fused oxazole. Conversely, electron-donating groups like methoxy (B1213986) or amino groups would increase the electron density, which could enhance the susceptibility of the aromatic ring to electrophilic attack.

The oxidation state of the sulfur atom in the thiochromene ring is another critical factor. nih.gov Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone would significantly alter the geometry and electronic nature of the scaffold, which in turn would affect its physicochemical properties.

Introduction of Diverse Chemical Moieties via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto the 4H-thiochromeno[3,4-d] nih.govsemanticscholar.orgoxazole scaffold, allowing for the construction of complex molecular architectures. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly well-suited for this purpose. nih.govdntb.gov.ua

A key strategy involves the preparation of a halogenated 4H-thiochromeno[3,4-d] nih.govsemanticscholar.orgoxazole derivative, which can then serve as a versatile coupling partner. For example, a 3-halo derivative could be coupled with various boronic acids (Suzuki-Miyaura), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce aryl, vinyl, or alkynyl groups, respectively.

A concise and efficient cross-coupling strategy has been developed for the synthesis of 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. nih.govnih.gov This methodology, which utilizes a Lewis acid and a palladium(II) catalyst, could potentially be adapted for the synthesis of 3-aryl-4H-thiochromeno[3,4-d] nih.govsemanticscholar.orgoxazoles. nih.govnih.gov

Cross-Coupling Reaction Catalyst/Reagents Introduced Moiety Potential Application on Scaffold
Suzuki-MiyauraPd catalyst, baseAryl, heteroarylFunctionalization at halogenated positions
HeckPd catalyst, baseAlkenylIntroduction of vinyl groups
SonogashiraPd/Cu catalyst, baseAlkynylIntroduction of ethynyl (B1212043) groups
Buchwald-HartwigPd catalyst, baseAmino, amidoN-functionalization

Design and Synthesis of Chiral 4H-Thiochromeno[3,4-d]nih.govsemanticscholar.orgoxazole Derivatives

The introduction of chirality into the 4H-thiochromeno[3,4-d] nih.govsemanticscholar.orgoxazole scaffold can be achieved through several synthetic strategies. One approach involves the use of chiral starting materials. For example, a chiral thiochromanone could be used as a precursor in the construction of the fused oxazole ring, leading to the formation of a chiral product.

Alternatively, asymmetric catalysis can be employed to introduce stereocenters during the synthesis. Chiral catalysts can be used in reactions such as asymmetric hydrogenation or asymmetric cross-coupling to create enantiomerically enriched derivatives. For instance, the reduction of a double bond within the thiochromene ring using a chiral catalyst could yield a chiral thiochromane-fused oxazole.

The development of chiral derivatives is crucial for applications where stereochemistry plays a key role in molecular recognition and interaction.

Development of Complex Polyheterocyclic Architectures Incorporating the Core Scaffold

The 4H-thiochromeno[3,4-d] nih.govsemanticscholar.orgoxazole scaffold can serve as a building block for the construction of more complex polyheterocyclic systems. nih.gov The inherent reactivity of both the thiochromene and oxazole rings provides multiple avenues for annulation and fusion with other heterocyclic rings.

As mentioned earlier, the Diels-Alder reaction of the oxazole moiety can be utilized to construct a fused pyridine ring, leading to a thiochromeno[4,3-b]pyridyl[2,3-d]oxazole system. researchgate.net Furthermore, functional groups introduced onto the scaffold can be used as handles for subsequent cyclization reactions. For example, an amino group on the thiochromene ring could be condensed with a dicarbonyl compound to form a fused pyrazine (B50134) or quinoxaline (B1680401) ring.

The synthesis of such polyheterocyclic architectures expands the chemical space accessible from the 4H-thiochromeno[3,4-d] nih.govsemanticscholar.orgoxazole core, offering the potential for novel structures with unique properties.

Rational Design Strategies for Modulating Physicochemical Properties (excluding specific biological effects)

The physicochemical properties of 4H-thiochromeno[3,4-d] nih.govsemanticscholar.orgoxazole derivatives can be rationally tuned through strategic structural modifications. Properties such as solubility, lipophilicity, and electronic characteristics are directly influenced by the nature and position of substituents on the scaffold.

For example, the introduction of polar functional groups, such as hydroxyl, carboxyl, or amino groups, would be expected to increase the hydrophilicity and solubility of the compound in aqueous media. Conversely, the addition of nonpolar alkyl or aryl groups would increase its lipophilicity.

The electronic properties of the scaffold can be modulated by the introduction of electron-donating or electron-withdrawing groups. This can affect the molecule's absorption and emission of light, which is relevant for applications in materials science. The oxidation state of the sulfur atom also plays a significant role in determining the electronic nature of the molecule.

Substituent Expected Effect on Physicochemical Properties
-OH, -COOH, -NH2Increased polarity, increased solubility in polar solvents
-Alkyl, -ArylIncreased lipophilicity, increased solubility in nonpolar solvents
-NO2, -CNElectron-withdrawing, potential for altered electronic properties
-OCH3, -N(CH3)2Electron-donating, potential for altered electronic properties
Sulfoxide (S=O), Sulfone (SO2)Increased polarity, altered molecular geometry

Future Research Directions and Unresolved Challenges for 4h Thiochromeno 3,4 D 1 2 Oxazole Chemistry

Discovery of Novel, Highly Efficient, and Environmentally Benign Synthetic Pathways

A primary challenge in the chemistry of thiochromene derivatives is the development of synthetic methods that are not only efficient but also environmentally sustainable. researchgate.netrsc.org Traditional synthetic routes often rely on harsh reagents and produce significant hazardous waste. nih.gov Future research must prioritize the creation of green synthetic pathways to access the 4H-thiochromeno[3,4-d] bohrium.comthieme-connect.comoxazole (B20620) scaffold.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the thiochromeno-oxazole core from simple, readily available starting materials would significantly improve efficiency and atom economy. bohrium.commdpi.com Strategies could involve the condensation of substituted thiophenols, β-ketosulfones, or related sulfur-containing precursors with suitable oxazole-forming reagents.

Catalyst Development: The use of novel catalysts, such as biodegradable nanocomposites (e.g., Eggshell/Fe3O4) or natural zeolites, has proven effective in the green synthesis of related chromene derivatives. ajgreenchem.comnih.gov Research into recyclable and non-toxic catalysts for thiochromene synthesis is a promising avenue. nih.gov This includes exploring metal-free catalysis or the use of earth-abundant metals to replace precious metal catalysts like palladium, which are often used in coupling reactions. rsc.org

Alternative Energy Sources: The application of microwave irradiation and ultrasound-assisted synthesis has been shown to reduce reaction times and improve yields in the formation of chromene and oxazole rings. nih.govmdpi.com Investigating these energy sources for the synthesis of the target scaffold could lead to more efficient and scalable processes.

Aqueous and Solvent-Free Conditions: Moving away from volatile organic solvents is a core tenet of green chemistry. Developing synthetic protocols that proceed in water, potentially using micellar systems to solubilize reactants, or under solvent-free conditions, represents a significant goal. bohrium.comoup.comoup.com

Synthetic StrategyPotential AdvantageRelevant Precursor Classes
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, simplified purification. bohrium.comThiophenols, 1,3-dicarbonyl compounds, hydroxylamine (B1172632) derivatives. nih.gov
Biodegradable/Recyclable CatalysisLower environmental impact, cost-effectiveness, catalyst reusability. ajgreenchem.comNatural zeolites, magnetic nanoparticles, polymer-supported catalysts. ajgreenchem.comnih.gov
Microwave/Ultrasound-Assisted SynthesisDrastically reduced reaction times, improved yields, energy efficiency. nih.govMercaptobenzaldehydes, active methylene (B1212753) nitriles, alkynes. rsc.orgmdpi.com
'In-Water' or Solvent-Free ReactionsElimination of toxic organic solvents, enhanced safety, sustainability. oup.comoup.comWater-soluble starting materials, use of surfactants. oup.com

Elucidation of Underexplored Reactivity and Transformation Pathways

The reactivity of the fused 4H-thiochromeno[3,4-d] bohrium.comthieme-connect.comoxazole system is largely uncharted territory. The interplay between the electron-rich thiochromene and the isoxazole (B147169) ring suggests a variety of potential chemical transformations that could be exploited for derivatization and scaffold modification.

Future studies should focus on:

Ring-Opening Reactions: The isoxazole ring is known to undergo cleavage under various conditions (e.g., reductive or basic conditions), which could unveil functionalized thiochromene intermediates. researchgate.net Exploring these pathways could provide access to a new range of acyclic or alternative heterocyclic structures.

Cycloaddition Reactions: The diene character of parts of the thiochromene system could be exploited in Diels-Alder or other cycloaddition reactions to build more complex, polycyclic architectures. rsc.orgrsc.org

Electrophilic and Nucleophilic Substitution: A systematic investigation of the sites most susceptible to electrophilic and nucleophilic attack is needed. The substitution patterns on the oxazole ring are known to be crucial for biological activity. semanticscholar.orgijcps.org Understanding the regioselectivity of these reactions is fundamental for creating diverse derivative libraries.

Transformations of the Sulfur Atom: The sulfur atom in the thiochromene ring can exist in multiple oxidation states (sulfide, sulfoxide (B87167), sulfone). researchgate.net Investigating the controlled oxidation of the sulfur and the subsequent reactivity of the resulting sulfoxide and sulfone derivatives (e.g., in Pummerer-type rearrangements or as Michael acceptors) is a critical area for exploration. nih.gov

Advanced Computational Modeling for De Novo Scaffold Design and Property Prediction

Computational chemistry offers powerful tools to accelerate the discovery process, predict molecular properties, and guide synthetic efforts. For a novel scaffold like 4H-thiochromeno[3,4-d] bohrium.comthieme-connect.comoxazole, in silico methods are invaluable.

Key research directions include:

De Novo Design: Generative neural networks and other machine learning models can be trained to design novel derivatives de novo. acs.org By fine-tuning these models with data from known thiochromene or oxazole compounds, it may be possible to generate new structures with optimized properties, even in low-data regimes. acs.org

Scaffold Hopping: Computational techniques can be used to identify potential "scaffold hops"—new core structures that mimic the shape and electronic properties of known active molecules but possess a different, novel backbone. nih.gov This could be used to design 4H-thiochromeno[3,4-d] bohrium.comthieme-connect.comoxazole derivatives that are bioisosteres of existing drugs.

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity of transformations, and rationalize observed reactivity patterns. acs.org This can save significant experimental effort by pre-screening potential reaction pathways.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies can predict the biological activity and physicochemical properties of designed derivatives. nih.govresearchgate.net This allows for the prioritization of synthetic targets that are most likely to have desired characteristics.

Integration of High-Throughput Synthesis and Screening for Chemical Diversity

To fully explore the chemical space around the 4H-thiochromeno[3,4-d] bohrium.comthieme-connect.comoxazole scaffold, high-throughput methods are essential. The combination of automated synthesis and rapid biological screening can dramatically accelerate the identification of lead compounds.

Future efforts should focus on:

Combinatorial Synthesis: Developing robust synthetic routes that are amenable to combinatorial chemistry is crucial. This involves using a set of diverse building blocks that can be combined in a systematic way to generate a large library of derivatives. nih.gov The use of solid-phase synthesis or fluorous-tagging strategies could facilitate the purification of these libraries.

Flow Chemistry: Continuous-flow synthesis offers precise control over reaction parameters, enhanced safety, and the potential for straightforward scaling. beilstein-journals.org Adapting the synthesis of the thiochromeno-oxazole core and its derivatives to a flow process would enable the rapid and automated production of compound libraries. beilstein-journals.org

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS assays are needed to rapidly evaluate their biological activity against various targets. mdpi.comacs.org This could include cell-based assays, enzyme inhibition assays, or antimicrobial screens. acs.org The development of new HTS assays specifically tailored to targets of interest for this scaffold will be important.

TechnologyApplication to ScaffoldKey Advantage
Combinatorial ChemistryGeneration of large, diverse libraries of derivatives. nih.govRapid exploration of structure-activity relationships (SAR). acs.org
Continuous-Flow SynthesisAutomated, scalable production of the core scaffold and analogues. beilstein-journals.orgHigh reproducibility, improved safety, and efficient optimization. beilstein-journals.org
High-Throughput Screening (HTS)Rapid biological evaluation of compound libraries against therapeutic targets. mdpi.comFast identification of "hit" compounds for lead optimization. acs.org

Exploration of Intermolecular Interactions and Self-Assembly of Derivatives

The ability of molecules to form ordered structures through non-covalent interactions is fundamental to materials science and molecular recognition in biological systems. The planar, aromatic nature of the 4H-thiochromeno[3,4-d] bohrium.comthieme-connect.comoxazole scaffold suggests a propensity for such interactions. mdpi.comijpsonline.com

Unresolved challenges and research opportunities include:

Crystal Engineering: A systematic study of the crystal packing of different derivatives is needed. Understanding how substituents influence intermolecular interactions (e.g., π-π stacking, hydrogen bonding, halogen bonding) is key to designing materials with specific solid-state properties, such as organic semiconductors or nonlinear optical materials. researchgate.netmdpi.com

Supramolecular Self-Assembly: Investigating the ability of these derivatives to self-assemble in solution to form higher-order structures like nanofibers, gels, or vesicles is a promising area. researchgate.net Functional groups can be appended to the core scaffold to direct this assembly process.

Host-Guest Chemistry: The scaffold could potentially act as a host for small molecule guests or ions, or be incorporated into larger macrocyclic structures for molecular recognition applications.

Analysis of Weak Interactions: The use of Hirshfeld surface analysis and computational tools can provide deep insight into the nature and hierarchy of the weak intermolecular forces that govern crystal packing and self-assembly. researchgate.netmdpi.comspbu.ru This understanding is critical for the rational design of functional supramolecular systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.